molecular formula C15H14NO4S+ B12663493 Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- CAS No. 5330-90-5

Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)-

Cat. No.: B12663493
CAS No.: 5330-90-5
M. Wt: 304.3 g/mol
InChI Key: LJQDHNXSHVMURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is a complex organic compound that belongs to the class of pyrylium salts These compounds are known for their aromaticity and stability, making them valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- typically involves the reaction of 2,6-dimethylpyrylium salts with 2-(2-nitrophenyl)-2-oxoethylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The nitrophenyl and oxoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in targeting specific molecular pathways.

Industry

Industrially, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- involves its interaction with molecular targets through its aromatic and functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and function. The nitrophenyl group plays a crucial role in these interactions, potentially affecting enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
  • Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate

Uniqueness

Compared to similar compounds, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- stands out due to its unique combination of functional groups. The presence of both the nitrophenyl and oxoethyl groups enhances its reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

5330-90-5

Molecular Formula

C15H14NO4S+

Molecular Weight

304.3 g/mol

IUPAC Name

2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(2-nitrophenyl)ethanone

InChI

InChI=1S/C15H14NO4S/c1-10-7-12(8-11(2)20-10)21-9-15(17)13-5-3-4-6-14(13)16(18)19/h3-8H,9H2,1-2H3/q+1

InChI Key

LJQDHNXSHVMURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[O+]1)C)SCC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.